Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate
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Overview
Description
Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate is an organic compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate typically involves the reaction of a suitable precursor with a triazole derivative under controlled conditions. One common method involves the use of a nucleophilic substitution reaction where the triazole ring is introduced into the pentanoate backbone. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through crystallization or distillation to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions where one of its hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted triazole derivatives.
Scientific Research Applications
Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its triazole ring.
Industry: The compound can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. This makes the compound a valuable tool in the study of biochemical pathways and the development of therapeutic agents.
Comparison with Similar Compounds
Similar Compounds
2-Amino-2-methyl-1-propanol: This compound shares a similar backbone but lacks the triazole ring.
Benzimidazoles: These compounds contain a similar nitrogen-rich ring structure but differ in their specific ring composition and substituents.
Uniqueness
Methyl 2-amino-2-methyl-5-(1h-1,2,4-triazol-1-yl)pentanoate is unique due to the presence of both an amino group and a triazole ring, which confer specific chemical properties and reactivity. This combination makes it particularly useful in applications requiring specific interactions with biological molecules or in the synthesis of complex organic compounds.
Properties
Molecular Formula |
C9H16N4O2 |
---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
methyl 2-amino-2-methyl-5-(1,2,4-triazol-1-yl)pentanoate |
InChI |
InChI=1S/C9H16N4O2/c1-9(10,8(14)15-2)4-3-5-13-7-11-6-12-13/h6-7H,3-5,10H2,1-2H3 |
InChI Key |
JODOQIKVKRMIPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCN1C=NC=N1)(C(=O)OC)N |
Origin of Product |
United States |
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